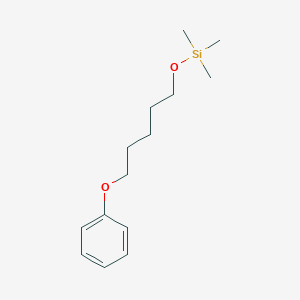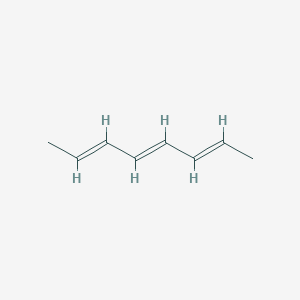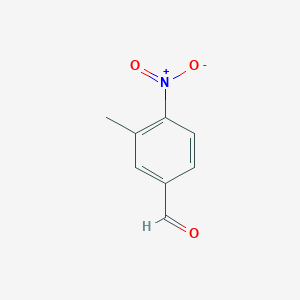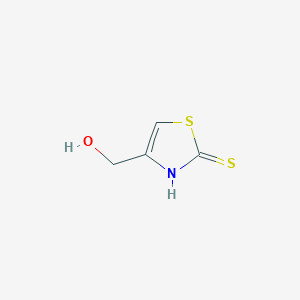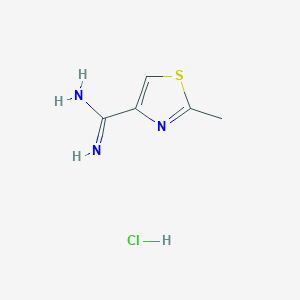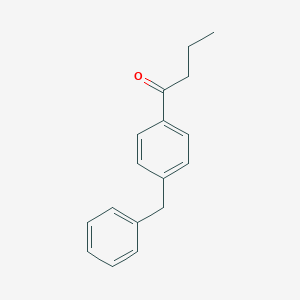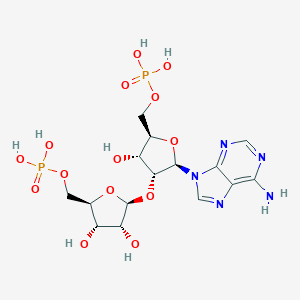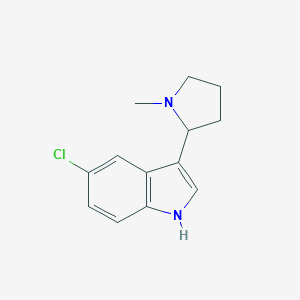
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the human body.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves its binding to the CB1 and CB2 receptors in the human body. This leads to the activation of various signaling pathways and the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole are varied and depend on the specific receptor that it binds to. Some of the effects that have been observed include the modulation of pain perception, appetite, and mood. It has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations is the potential for off-target effects and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research related to 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole. These include the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-chloro-3-indolylacetic acid with 1-methylpyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified through recrystallization to obtain a pure form of CP-47,497.
Aplicaciones Científicas De Investigación
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a synthetic cannabinoid and its ability to bind to the CB1 and CB2 receptors in the human body. This has led to its use in various studies related to the endocannabinoid system and its potential therapeutic applications.
Propiedades
Número CAS |
19134-31-7 |
|---|---|
Nombre del producto |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
Clave InChI |
KSVBDCVNOLOLNW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
SMILES canónico |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
Sinónimos |
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



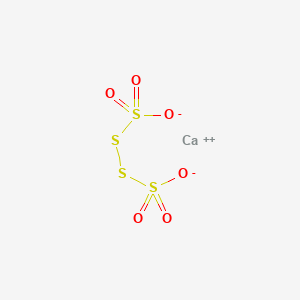

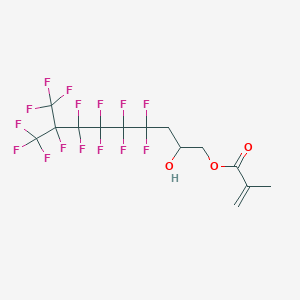
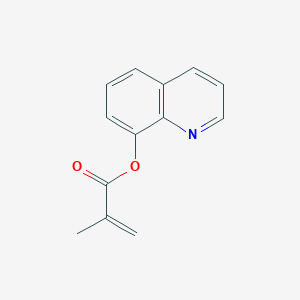
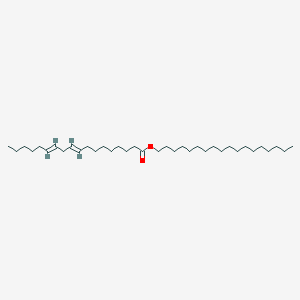
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
